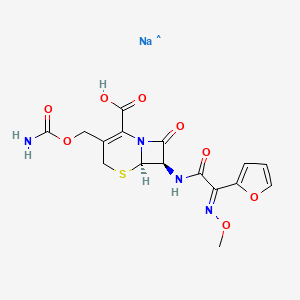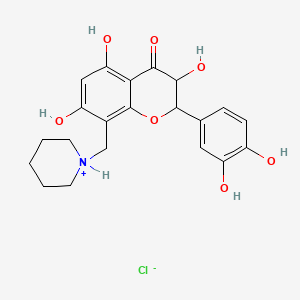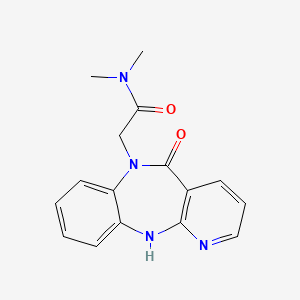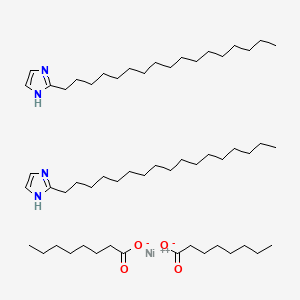
Nickel, bis(2-heptadecyl-1H-imidazole-kappaN3)bis(octanoato-kappaO)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel, bis(2-heptadecyl-1H-imidazole-kappaN3)bis(octanoato-kappaO)- is a complex organometallic compound with the molecular formula C56H106N4NiO4. This compound is known for its unique coordination chemistry, where nickel is coordinated by two 2-heptadecyl-1H-imidazole ligands and two octanoate ligands. It is primarily used in research settings, particularly in the fields of catalysis and material science .
Méthodes De Préparation
The synthesis of Nickel, bis(2-heptadecyl-1H-imidazole-kappaN3)bis(octanoato-kappaO)- typically involves the reaction of nickel salts with 2-heptadecyl-1H-imidazole and octanoic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation. The process involves the following steps:
- Dissolution of nickel salts in a suitable solvent.
- Addition of 2-heptadecyl-1H-imidazole and octanoic acid to the solution.
- Stirring the mixture at a specific temperature and time to allow the formation of the complex.
- Purification of the product through recrystallization or chromatography .
Industrial production methods may involve similar steps but on a larger scale, with additional purification steps to ensure the compound’s purity and stability.
Analyse Des Réactions Chimiques
Nickel, bis(2-heptadecyl-1H-imidazole-kappaN3)bis(octanoato-kappaO)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of nickel oxides and other by-products.
Reduction: Reduction reactions can convert the nickel center to a lower oxidation state, altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Nickel, bis(2-heptadecyl-1H-imidazole-kappaN3)bis(octanoato-kappaO)- has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation, polymerization, and cross-coupling reactions.
Material Science: The compound is studied for its potential use in the development of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.
Biological Studies: Research is ongoing to explore its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the production of specialty chemicals and as an additive in lubricants and coatings .
Mécanisme D'action
The mechanism of action of Nickel, bis(2-heptadecyl-1H-imidazole-kappaN3)bis(octanoato-kappaO)- involves its ability to coordinate with various substrates and facilitate chemical transformations. The nickel center acts as a catalytic site, where the ligands stabilize the metal and enhance its reactivity. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity .
Comparaison Avec Des Composés Similaires
Nickel, bis(2-heptadecyl-1H-imidazole-kappaN3)bis(octanoato-kappaO)- can be compared with other nickel complexes, such as:
Nickel, bis(2-ethyl-1H-imidazole-kappaN3)bis(octanoato-kappaO)-: Similar structure but with shorter alkyl chains, leading to different solubility and reactivity.
Nickel, bis(2-heptadecyl-1H-imidazole-kappaN3)bis(acetato-kappaO)-: Similar structure but with acetate ligands instead of octanoate, affecting the compound’s stability and reactivity.
Nickel, bis(2-heptadecyl-1H-imidazole-kappaN3)bis(benzoato-kappaO)-: Similar structure but with benzoate ligands, leading to different electronic and steric properties
The uniqueness of Nickel, bis(2-heptadecyl-1H-imidazole-kappaN3)bis(octanoato-kappaO)- lies in its specific ligand combination, which imparts distinct properties and reactivity compared to other nickel complexes.
Propriétés
Numéro CAS |
68912-08-3 |
|---|---|
Formule moléculaire |
C56H106N4NiO4 |
Poids moléculaire |
958.2 g/mol |
Nom IUPAC |
2-heptadecyl-1H-imidazole;nickel(2+);octanoate |
InChI |
InChI=1S/2C20H38N2.2C8H16O2.Ni/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21-18-19-22-20;2*1-2-3-4-5-6-7-8(9)10;/h2*18-19H,2-17H2,1H3,(H,21,22);2*2-7H2,1H3,(H,9,10);/q;;;;+2/p-2 |
Clé InChI |
RMZZCMFBFAGGJS-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCCCCCC1=NC=CN1.CCCCCCCCCCCCCCCCCC1=NC=CN1.CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Ni+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


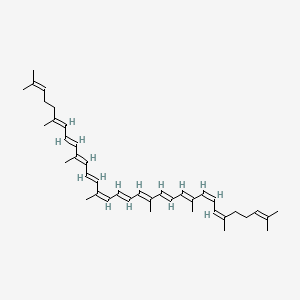
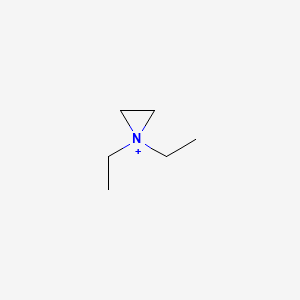



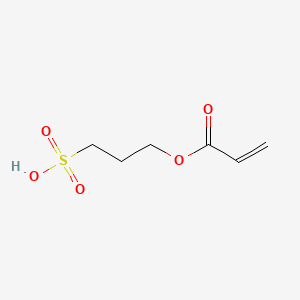


![1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium;hydroiodide](/img/structure/B12805815.png)

